molecular formula C19H24O10 B12859192 4-Methoxyphenyl 2,4,6-tri-O-acetyl-b-D-galactopyranoside CAS No. 383905-62-2

4-Methoxyphenyl 2,4,6-tri-O-acetyl-b-D-galactopyranoside

Cat. No.: B12859192
CAS No.: 383905-62-2
M. Wt: 412.4 g/mol
InChI Key: MTBKQQXLXHXGKW-ICBNADEASA-N
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Description

4-Methoxyphenyl 2,4,6-tri-O-acetyl-b-D-galactopyranoside is a chemically synthesized compound that belongs to the class of acetylated galactopyranosides. It is known for its significant role in carbohydrate chemistry and its applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl 2,4,6-tri-O-acetyl-b-D-galactopyranoside typically involves the acetylation of 4-Methoxyphenyl b-D-galactopyranoside. The process begins with the protection of hydroxyl groups using acetyl groups. A common method involves the reaction of 4-Methoxyphenyl b-D-galactopyranoside with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure selective acetylation at the 2, 4, and 6 positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yield and purity. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl 2,4,6-tri-O-acetyl-b-D-galactopyranoside undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups.

    Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound aldehyde or acid, while reduction can regenerate the original hydroxyl groups.

Scientific Research Applications

4-Methoxyphenyl 2,4,6-tri-O-acetyl-b-D-galactopyranoside is widely used in scientific research due to its versatility:

    Chemistry: It serves as an intermediate in the synthesis of complex carbohydrates and glycosides.

    Biology: The compound is used in studies related to carbohydrate metabolism and enzyme interactions.

    Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl 2,4,6-tri-O-acetyl-b-D-galactopyranoside involves its interaction with specific enzymes and receptors in biological systems. The acetyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The molecular targets include enzymes involved in carbohydrate metabolism, such as glycosidases and glycosyltransferases. The pathways affected by this compound are primarily related to carbohydrate processing and utilization.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside
  • 4-Methoxyphenyl b-D-glucopyranoside
  • Phenyl 1-thio-b-D-galactopyranoside

Uniqueness

4-Methoxyphenyl 2,4,6-tri-O-acetyl-b-D-galactopyranoside is unique due to its selective acetylation at the 2, 4, and 6 positions, which imparts specific chemical properties and reactivity. This selective acetylation makes it a valuable intermediate in the synthesis of more complex carbohydrates and glycosides, distinguishing it from other similar compounds that may have different acetylation patterns or functional groups.

Properties

CAS No.

383905-62-2

Molecular Formula

C19H24O10

Molecular Weight

412.4 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-4-hydroxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl acetate

InChI

InChI=1S/C19H24O10/c1-10(20)25-9-15-17(26-11(2)21)16(23)18(27-12(3)22)19(29-15)28-14-7-5-13(24-4)6-8-14/h5-8,15-19,23H,9H2,1-4H3/t15-,16+,17+,18-,19-/m1/s1

InChI Key

MTBKQQXLXHXGKW-ICBNADEASA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)OC)OC(=O)C)O)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)OC)OC(=O)C)O)OC(=O)C

Origin of Product

United States

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